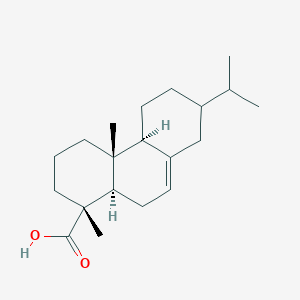
dihydroabietic acid, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroabietic acid, AldrichCPR is a useful research compound. Its molecular formula is C20H32O2 and its molecular weight is 304.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
1.1 Anticancer Properties
Dihydroabietic acid and its derivatives have demonstrated significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial disruption and caspase activation. For instance, a study found that certain dihydroabietic acid derivatives exhibited strong inhibitory effects on the HeLa cancer cell line, with an IC50 value of 7.76 μM, indicating their potential as therapeutic agents against cervical cancer .
1.2 Antibacterial and Antifungal Effects
Dihydroabietic acid has shown promising antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these bacteria were reported to be as low as 2 μg/mL for S. aureus . Additionally, it has antifungal activity against pathogens like Candida albicans, making it a candidate for developing new antimicrobial agents .
1.3 Anti-inflammatory and Antioxidant Activities
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. It also demonstrates antioxidant activity, which can protect cells from oxidative stress, further supporting its potential in treating inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
Dihydroabietic acid has been investigated for its insecticidal properties. It acts as an antagonist to insect juvenile hormones, disrupting their endocrine regulation and leading to reduced feeding and growth in pests like the larch sawfly . This makes it a viable candidate for developing eco-friendly pesticides.
2.2 Herbicidal Activity
Research has also indicated that dihydroabietic acid derivatives possess herbicidal properties, potentially offering alternatives to synthetic herbicides that can be harmful to the environment .
Material Science Applications
3.1 Development of Nanomaterials
Recent advances have highlighted the use of dihydroabietic acid in synthesizing nanomaterials for biomedical applications. For example, chitosan oligosaccharide-melanin complexes combined with dihydroabietic acid hexamers have been developed into multifunctional nanomedicines capable of targeted tumor treatment . Additionally, biomass-based carbon dots derived from this compound have shown promise in cell imaging and heavy metal ion detection with low cytotoxicity .
Case Studies
Propriétés
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,13-14,16-17H,5-6,8-12H2,1-4H3,(H,21,22)/t14?,16-,17+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHGZCRUIYHIHW-IXOPZHEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27216-04-2 |
Source


|
| Record name | Dihydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













